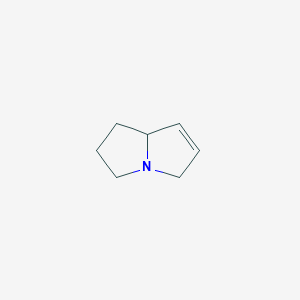
2,3,5,7A-Tetrahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,7A-Tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with the molecular formula C7H11N. It is a pyrrolizine derivative, which consists of a pyrrole ring fused to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,7A-Tetrahydro-1H-pyrrolizine typically involves the cyclization of appropriate precursors. One common method is the reduction of pyrrole derivatives under specific conditions to form the desired pyrrolizine structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,5,7A-Tetrahydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolizine oxides using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Further reduction of the compound can lead to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyrrolizine oxides, more saturated pyrrolizine derivatives, and substituted pyrrolizines with various functional groups .
Scientific Research Applications
2,3,5,7A-Tetrahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,5,7A-Tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,3,5,7A-Tetrahydro-1H-pyrrolizine can be compared with other similar compounds, such as:
Retronecine: A pyrrolizidine alkaloid with similar structural features but different biological activities.
Heliotridine: Another pyrrolizidine derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration and the resulting chemical and biological properties that differentiate it from other pyrrolizine derivatives .
Biological Activity
2,3,5,7A-Tetrahydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound with significant potential in various biological applications. This article reviews its biological activities, focusing on antimicrobial and anti-inflammatory properties, synthesis methods, and relevant case studies.
Overview of this compound
- Molecular Formula : C7H11N
- Structure : It consists of a pyrrole ring fused to a pyrrolidine ring.
- Chemical Properties : The compound can undergo various chemical reactions including oxidation and reduction, making it versatile for synthetic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts by modulating immune responses and inhibiting the migration of leukocytes to sites of inflammation.
- Mechanism of Action : The interaction with integrins on cell surfaces plays a crucial role in mediating adhesion during immune responses. This modulation can reduce excessive inflammation and tissue damage.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyrrolizine derivatives, including this compound. Results showed significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus. -
Inflammation Model :
In an experimental model of acute inflammation induced in rats, administration of this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It can bind to receptors that modulate immune responses and cellular adhesion processes.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:
- Reduction of Pyrrole Derivatives : Using reducing agents like lithium aluminum hydride (LiAlH4) under inert conditions.
- Cyclization Techniques : Utilizing base-mediated cyclization strategies for constructing the pyrrolizine framework.
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2,3,5,8-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C7H11N/c1-3-7-4-2-6-8(7)5-1/h1,3,7H,2,4-6H2 |
InChI Key |
CSNWPSHAZNPDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CCN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















